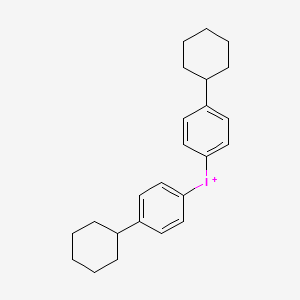
Bis(4-cyclohexylphenyl)iodanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-cyclohexylphenyl)iodanium: is a hypervalent iodine compound, specifically a diaryliodonium salt. These compounds are known for their unique reactivity and are widely used in organic synthesis as electrophilic arylating agents. The presence of iodine in a hypervalent state allows these compounds to participate in a variety of chemical transformations, making them valuable tools in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-cyclohexylphenyl)iodanium typically involves the reaction of an aryl iodide with an oxidizing agent in the presence of an acid. One common method is the one-pot synthesis using Oxone (potassium peroxymonosulfate) and sulfuric acid. This method is versatile and can be used to prepare a wide range of diaryliodonium salts .
Industrial Production Methods: Industrial production of diaryliodonium salts, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-cyclohexylphenyl)iodanium undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers an aryl group to a nucleophile.
Cyclization: It can induce cyclization reactions, forming cyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, m-chloroperbenzoic acid (m-CPBA).
Acids: Sulfuric acid, trifluoromethanesulfonic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products Formed: The major products formed from reactions involving this compound are typically arylated compounds, where the aryl group from the iodonium salt is transferred to a nucleophile .
Scientific Research Applications
Chemistry: In organic chemistry, bis(4-cyclohexylphenyl)iodanium is used as an arylating agent in the synthesis of complex molecules. Its ability to transfer aryl groups efficiently makes it a valuable reagent in the construction of aromatic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its role as a photoacid generator in photolithography is particularly noteworthy, where it helps in the patterning of semiconductor materials .
Mechanism of Action
The mechanism of action of bis(4-cyclohexylphenyl)iodanium involves the formation of a reactive iodonium ion intermediate. This intermediate can undergo electrophilic attack on nucleophiles, leading to the transfer of the aryl group. The presence of the hypervalent iodine center is crucial for this reactivity, as it stabilizes the transition state and facilitates the reaction .
Comparison with Similar Compounds
- Bis(4-tert-butylphenyl)iodanium
- Bis(4-methoxyphenyl)iodanium
- Bis(4-bromophenyl)iodanium
Uniqueness: Bis(4-cyclohexylphenyl)iodanium is unique due to the presence of the cyclohexyl groups, which can influence the steric and electronic properties of the compound. This can lead to differences in reactivity and selectivity compared to other diaryliodonium salts .
Conclusion
This compound is a versatile and valuable compound in the field of organic synthesis. Its unique reactivity and ability to participate in a variety of chemical transformations make it an important tool for chemists. Its applications in industry, particularly in photolithography, further highlight its significance.
Properties
CAS No. |
94287-61-3 |
|---|---|
Molecular Formula |
C24H30I+ |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
bis(4-cyclohexylphenyl)iodanium |
InChI |
InChI=1S/C24H30I/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20H,1-10H2/q+1 |
InChI Key |
HRTUBJZOPCUYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















